Oxido de bismuto (III) cloruro

Descripción general

Descripción

El oxicloruro de bismuto es un compuesto inorgánico con la fórmula química BiOCl. Es un sólido blanco lustroso que se ha utilizado desde la antigüedad, especialmente en el antiguo Egipto. El compuesto es conocido por su reflectancia de luz iridiscente perlada, similar a la nácar . El oxicloruro de bismuto se utiliza en diversas aplicaciones, incluyendo cosméticos, pigmentos y como fotocatalizador.

Aplicaciones Científicas De Investigación

El oxicloruro de bismuto tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo por el cual el oxicloruro de bismuto ejerce sus efectos se basa principalmente en sus propiedades fotocatalíticas. La estructura única en capas del compuesto y sus propiedades electrónicas le permiten absorber la luz y generar pares electrón-hueco, que luego pueden participar en reacciones redox. Estas propiedades lo hacen efectivo en la degradación de contaminantes y en aplicaciones biomédicas como la terapia fotodinámica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El oxicloruro de bismuto se puede sintetizar mediante la hidrólisis de cloruro de bismuto (BiCl3) con agua. La reacción es la siguiente :

[ \text{BiCl}3 + \text{H}_2\text{O} \rightarrow \text{BiOCl} + 2 \text{HCl} ]

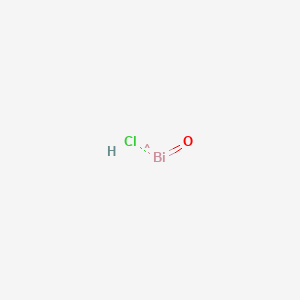

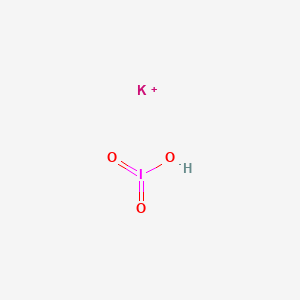

Esta reacción se puede invertir añadiendo un ácido, como el ácido clorhídrico {_svg_3}. Otro método implica el uso de nitrato de bismuto pentahidratado (Bi(NO3)3·5H2O) y ácido tánico como agente estabilizador en un ambiente altamente ácido .

Métodos de producción industrial

En entornos industriales, el oxicloruro de bismuto a menudo se produce utilizando métodos electroquímicos. La oxidación-reducción electroquímica del bismuto en soluciones acuosas de cloruro de potasio es un método de este tipo. La concentración y temperatura del electrolito, así como la velocidad de barrido, influyen en el comportamiento electroquímico del bismuto y en la formación de oxicloruro de bismuto .

Análisis De Reacciones Químicas

Tipos de reacciones

El oxicloruro de bismuto experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y reducción.

Reactivos y condiciones comunes

Hidrólisis: BiCl3 + H2O → BiOCl + 2 HCl

Oxidación: El BiOCl se puede oxidar para formar otros compuestos de bismuto en condiciones específicas.

Reducción: El oxicloruro de bismuto se puede reducir a bismuto metálico utilizando agentes reductores.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen el propio oxicloruro de bismuto, ácido clorhídrico (de la hidrólisis) y varios óxidos y cloruros de bismuto dependiendo de las condiciones de la reacción .

Comparación Con Compuestos Similares

El oxicloruro de bismuto a menudo se compara con otros compuestos de bismuto, como el oxinitrato de bismuto (BiONO3) y el óxido de bismuto (Bi2O3). Aunque todos estos compuestos comparten algunas propiedades químicas, el oxicloruro de bismuto es único debido a sus propiedades perladas y su efectividad como fotocatalizador .

Compuestos similares

Oxinitrato de bismuto (BiONO3): Utilizado como pigmento blanco y tiene aplicaciones similares en cosméticos.

Óxido de bismuto (Bi2O3): Conocido por su uso en materiales electrónicos y como catalizador.

Propiedades

InChI |

InChI=1S/Bi.ClH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOROQSFKKODDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Bi].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiClHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020181 | |

| Record name | Bismuth oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bismuth oxychloride is an odorless white solid. Sinks in water. (USCG, 1999), Other Solid, White odorless solid; [CAMEO] Insoluble; [MSDSonline] | |

| Record name | BISMUTH OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bismuthine, chlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

7.7 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BISMUTH OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7787-59-9 | |

| Record name | BISMUTH OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Basic bismuth chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine, chlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth chloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)